Home > Products > Screening Compounds P140029 > 8-ethoxy-5-[(2-fluorophenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline
8-ethoxy-5-[(2-fluorophenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline - 866348-36-9

8-ethoxy-5-[(2-fluorophenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline

Catalog Number: EVT-3098951
CAS Number: 866348-36-9
Molecular Formula: C25H20FN3O
Molecular Weight: 397.453
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pyrazolo[4,3-c]quinolines are a class of fused heterocyclic compounds containing both a pyrazole and a quinoline ring system. These compounds have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. Research has explored their potential applications as antagonists for adenosine receptors [, ], agonists for free fatty acid receptor 1 (FFA1) [], and their binding affinity for benzodiazepine receptors [].

Synthesis Analysis
  • CGS 8216 (2-phenylpyrazolo[4,3-c]-quinolin-3(5H)-one), a potent benzodiazepine receptor antagonist, was synthesized as part of a series exploring structure-activity relationships within this class [].
  • Exploration of fasiglifam (TAK‐875) analogs, potent FFA1 agonists for type 2 diabetes treatment, involved incorporating various heterocyclic moieties into the core structure [].
Molecular Structure Analysis

For example, in 5-benzyl-7,9-dimethoxy-3-phenyl-5H-pyrazolo[4,3-c]quinolin-1-ium chloride acetic acid solvate, the positive charge on the pyrazole ring results in the aromatization of the tricyclic system []. This aromatization is crucial for the compound's interactions with biological targets.

Mechanism of Action
  • Adenosine receptor antagonists: These compounds exert their effects by competitively binding to adenosine receptors, blocking the actions of adenosine [].
  • FFA1 agonists: These molecules bind to and activate FFA1, leading to downstream signaling cascades involved in glucose homeostasis [].
  • Benzodiazepine receptor ligands: These compounds interact with benzodiazepine receptors, modulating GABAergic neurotransmission [].

5-Benzyl-7,9-dimethoxy-3-phenyl-5H-pyrazolo[4,3-c]quinolin-1-ium chloride acetic acid solvate

    Compound Description: This compound shares the core pyrazolo[4,3-c]quinoline structure with 8-ethoxy-5-(2-fluorobenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline. The key difference lies in the substitution pattern. This compound features a benzyl group at the 5-position, two methoxy groups at the 7- and 9-positions, and exists as a chloride salt with an acetic acid solvate. The research highlights its crystal structure and hydrogen bonding interactions. []

    Relevance: This compound is structurally related to 8-ethoxy-5-(2-fluorobenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline due to the shared pyrazolo[4,3-c]quinoline core. The variations in substituents at the 5, 7, and 9 positions offer insights into structure-activity relationships within this chemical class. []

SCH58261 (5-amino-7-(2-phenylethyl)-2-(2-furyl)pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine)

    Compound Description: SCH58261 is a potent and selective antagonist for the A2A adenosine receptor subtype. It is structurally distinct from 8-ethoxy-5-(2-fluorobenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline but serves as a lead compound for exploring antagonists of adenosine receptors. []

    Relevance: Although structurally different from 8-ethoxy-5-(2-fluorobenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline, SCH58261's activity as an adenosine receptor antagonist highlights the potential for developing compounds with similar biological activity by modifying the core structure and substituents. []

N8-substituted-pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidines-N5-urea or amide (MRE series)

    Compound Description: The MRE series represents a group of compounds with high selectivity for the human A3 adenosine receptor subtype. These compounds share a pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine core and are substituted at the N8 position with various urea or amide groups. []

    Relevance: While structurally distinct from 8-ethoxy-5-(2-fluorobenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline, the MRE series, alongside SCH58261, underscores the potential of exploring related heterocyclic systems for developing selective adenosine receptor antagonists. The impact of N8 substitutions on receptor selectivity within the MRE series offers valuable insights for drug design. []

3-[4-({4-[(3-{[(2-Fluorobenzyl)oxy]methyl}-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)methyl]benzyl}oxy)phenyl]propanoic acid hydrochloride (LK1408)

    Compound Description: LK1408 is identified as a potential lead compound for developing agonists of the free fatty acid receptor 1 (FFA1). It shares the 2-fluorobenzyl moiety with 8-ethoxy-5-(2-fluorobenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline, but the core structure is a tetrahydropyrazolopyridine. []

    Relevance: Despite structural differences in the core heterocycle, the shared 2-fluorobenzyl group between LK1408 and 8-ethoxy-5-(2-fluorobenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline suggests that this moiety may play a role in interacting with biological targets. The research on LK1408 as an FFA1 agonist highlights the potential for exploring the biological activity of compounds containing the 2-fluorobenzyl group within different chemical scaffolds. []

2-Phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one

    Compound Description: This compound, with a binding affinity of 4 nM to the benzodiazepine (BZ) receptor, serves as a starting point for developing novel BZ receptor ligands. While structurally distinct from 8-ethoxy-5-(2-fluorobenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline, its structure-activity relationship study highlights the impact of substituents on BZ receptor binding. []

    Relevance: Although structurally dissimilar to 8-ethoxy-5-(2-fluorobenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline, the exploration of 2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one and its analogs for BZ receptor binding underscores the value of investigating diverse heterocyclic scaffolds for potential therapeutic applications. Understanding the impact of various substituents on BZ receptor affinity in this series can offer insights for designing compounds with tailored activity profiles. []

9-Chloro-2-(2-fluorophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one (CGS 16228)

    Compound Description: CGS 16228 is a potent BZ receptor antagonist identified through structure-activity relationship studies based on 2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one. Its structure differs from 8-ethoxy-5-(2-fluorobenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline but belongs to the same broader class of heterocyclic compounds. []

    Relevance: While structurally distinct from 8-ethoxy-5-(2-fluorobenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline, CGS 16228's identification as a potent BZ receptor antagonist highlights the potential of exploring related heterocyclic systems for developing compounds with similar biological activity. Its structural features, including the chlorine and 2-fluorophenyl substitutions, offer valuable insights for structure-activity relationship studies targeting the BZ receptor. []

Properties

CAS Number

866348-36-9

Product Name

8-ethoxy-5-[(2-fluorophenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline

IUPAC Name

8-ethoxy-5-[(2-fluorophenyl)methyl]-3-phenylpyrazolo[4,3-c]quinoline

Molecular Formula

C25H20FN3O

Molecular Weight

397.453

InChI

InChI=1S/C25H20FN3O/c1-2-30-19-12-13-23-20(14-19)25-21(24(27-28-25)17-8-4-3-5-9-17)16-29(23)15-18-10-6-7-11-22(18)26/h3-14,16H,2,15H2,1H3

InChI Key

ZXZOPMIDURKDAS-UHFFFAOYSA-N

SMILES

CCOC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC=CC=C4)CC5=CC=CC=C5F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.